molecular formula C15H21NO3 B12871131 Methyl 2,5-dimethyl-4-{[(2S)-pyrrolidin-2-yl]methoxy}benzoate CAS No. 922529-33-7

Methyl 2,5-dimethyl-4-{[(2S)-pyrrolidin-2-yl]methoxy}benzoate

Cat. No.: B12871131
CAS No.: 922529-33-7
M. Wt: 263.33 g/mol
InChI Key: ZGEQTZUUBXSOIO-LBPRGKRZSA-N
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Description

Methyl 2,5-dimethyl-4-{[(2S)-pyrrolidin-2-yl]methoxy}benzoate is an organic compound with a complex structure that includes a benzoate ester, a pyrrolidine ring, and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,5-dimethyl-4-{[(2S)-pyrrolidin-2-yl]methoxy}benzoate typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethyl-4-hydroxybenzoic acid and (2S)-pyrrolidine methanol.

    Esterification: The carboxylic acid group of 2,5-dimethyl-4-hydroxybenzoic acid is esterified using methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.

    Etherification: The hydroxyl group on the benzoate is then reacted with (2S)-pyrrolidine methanol under basic conditions, typically using a base like sodium hydride, to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for precise control of reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dimethyl-4-{[(2S)-pyrrolidin-2-yl]methoxy}benzoate can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 2,5-dimethyl-4-{[(2S)-pyrrolidin-2-yl]methoxy}benzoic acid.

    Reduction: 2,5-dimethyl-4-{[(2S)-pyrrolidin-2-yl]methoxy}benzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2,5-dimethyl-4-{[(2S)-pyrrolidin-2-yl]methoxy}benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 2,5-dimethyl-4-{[(2S)-pyrrolidin-2-yl]methoxy}benzoate exerts its effects depends on its application:

    Pharmacological Action: It may interact with specific receptors or enzymes in the body, modulating biological pathways involved in inflammation or pain.

    Chemical Reactivity: The compound’s reactivity is influenced by the electron-donating and withdrawing effects of its functional groups, affecting its behavior in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,4-dimethylbenzoate: Lacks the pyrrolidine ring, making it less complex.

    Ethyl 2,5-dimethyl-4-{[(2S)-pyrrolidin-2-yl]methoxy}benzoate: Similar structure but with an ethyl ester instead of a methyl ester.

    2,5-Dimethyl-4-{[(2S)-pyrrolidin-2-yl]methoxy}benzoic acid: The carboxylic acid analog of the compound.

Uniqueness

Methyl 2,5-dimethyl-4-{[(2S)-pyrrolidin-2-yl]methoxy}benzoate is unique due to the presence of both the pyrrolidine ring and the benzoate ester, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.

Properties

CAS No.

922529-33-7

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

methyl 2,5-dimethyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate

InChI

InChI=1S/C15H21NO3/c1-10-8-14(19-9-12-5-4-6-16-12)11(2)7-13(10)15(17)18-3/h7-8,12,16H,4-6,9H2,1-3H3/t12-/m0/s1

InChI Key

ZGEQTZUUBXSOIO-LBPRGKRZSA-N

Isomeric SMILES

CC1=CC(=C(C=C1OC[C@@H]2CCCN2)C)C(=O)OC

Canonical SMILES

CC1=CC(=C(C=C1OCC2CCCN2)C)C(=O)OC

Origin of Product

United States

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